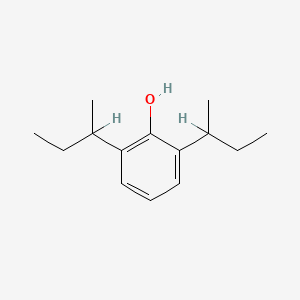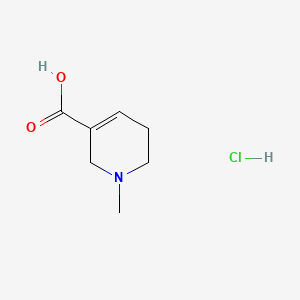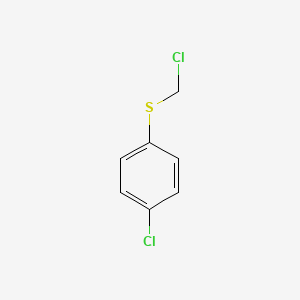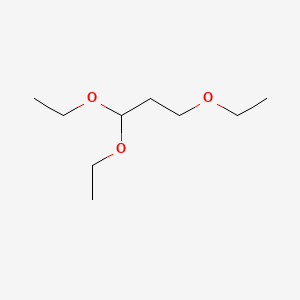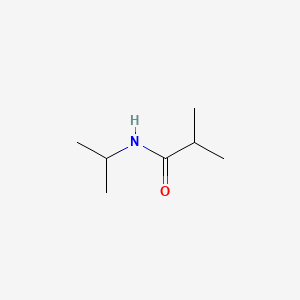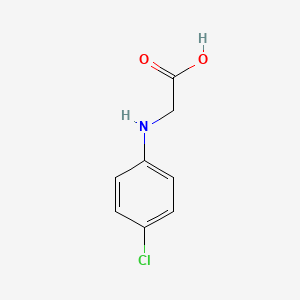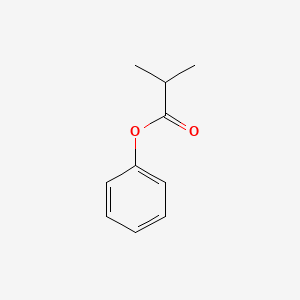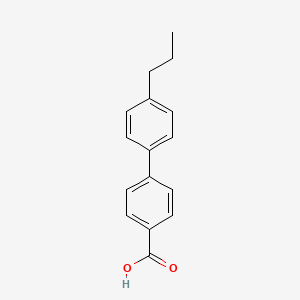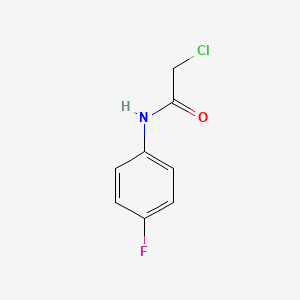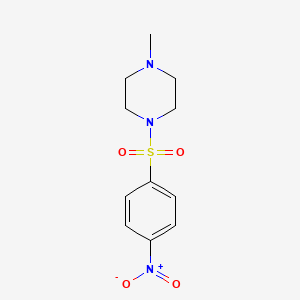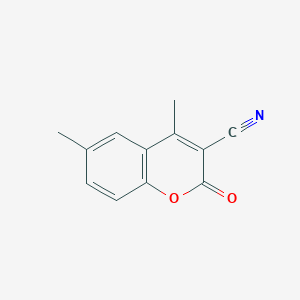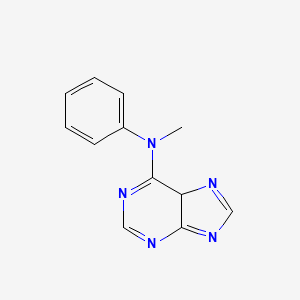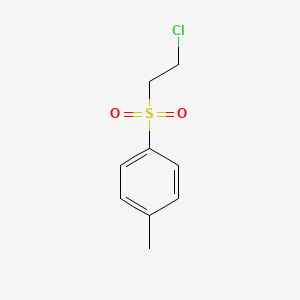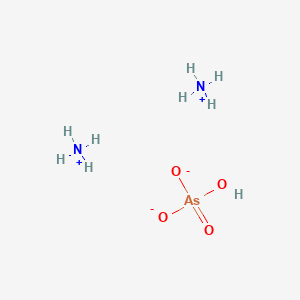
Ammonium arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion.
Aplicaciones Científicas De Investigación
Applications in Chemical Analysis
- Spectrophotometric Method Development : A novel method for the simultaneous determination of phosphate and arsenate without pre-treatment was developed, leveraging the distinct kinetic characteristics of complex formation with ammonium molybdate. This method, suitable for water samples, is faster, simpler, and more cost-effective than traditional methods (Borgnino et al., 2011).
Environmental Remediation Applications
- Arsenic Removal : Research has demonstrated the use of polyelectrolyte-enhanced ultrafiltration for the removal of arsenic(V) from aqueous solutions. The process involves binding the charged arsenate complex with a cationic polyelectrolyte and then treating it with ultrafiltration to block the polymer, achieving high arsenic rejections (Pookrod et al., 2005).
- Struvite Formation Involvement : A study on struvite crystallization revealed that arsenic compounds, including arsenate, do not significantly affect phosphate recovery but confirmed their precipitation during struvite formation. This highlights the potential contamination of struvite by arsenic species under certain pH conditions (Lin et al., 2016).
Applications in Material Science
- Crystal Structure Analysis : The crystal structure of α-ammonium iron(III) bis[hydrogen arsenate(V)], a compound synthesized hydrothermally, was explored. This compound, isostructural with NH4Fe(HPO4)2, offers insights into the crystallography of arsenates, potentially useful in ion exchange and other applications (Ouerfelli et al., 2014).
Analytical Chemistry and Speciation
- Speciation of Arsenic in Ferns : Ion-pair reverse-phase HPLC–inductively coupled plasma MS was utilized to determine different arsenic species in Chinese brake fern, demonstrating the plant's ability to convert monomethyl arsenic to dimethyl arsenic acid, indicating its potential for arsenic methylation (Chen et al., 2004).
Water Treatment and Analysis
- Arsenate Removal from Drinking Water : Graphene oxide/ferric hydroxide composites were developed for efficient removal of arsenate from contaminated drinking water, highlighting a novel approach to addressing arsenate contamination in water supplies (Zhang et al., 2010).
Propiedades
Número CAS |
7784-44-3 |
|---|---|
Nombre del producto |
Ammonium arsenate |
Fórmula molecular |
(NH4)2HAsO4 AsH9N2O4 |
Peso molecular |
176 g/mol |
Nombre IUPAC |
diazanium;hydrogen arsorate |
InChI |
InChI=1S/AsH3O4.2H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);2*1H3 |
Clave InChI |
XPVHUBFHKQQSDA-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].O[As](=O)([O-])[O-] |
SMILES canónico |
[NH4+].[NH4+].O[As](=O)([O-])[O-] |
Densidad |
2.0 g/cm³ |
Otros números CAS |
7784-44-3 |
Descripción física |
Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion. COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Solubilidad |
Solubility in water: good |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



